molecular formula C11H8N2O2 B1592556 3-(Pyrazin-2-yl)benzoic acid CAS No. 856905-13-0

3-(Pyrazin-2-yl)benzoic acid

Cat. No.: B1592556
CAS No.: 856905-13-0
M. Wt: 200.19 g/mol
InChI Key: FQEYELBTYMODMC-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yl)benzoic acid, also known as 3-PBA, is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a structural analogue of pyrazine, a heterocyclic aromatic compound that is found in many natural products. 3-PBA has been used in the synthesis of various organic molecules and has been studied for its potential applications in medicine, biochemistry, and pharmacology.

Scientific Research Applications

Hybrid Cocrystals and Drug Development

Hybrid cocrystals of pyrazinamide, a compound closely related to 3-(Pyrazin-2-yl)benzoic acid, with various hydroxybenzoic acids have been investigated for their potential applications in drug development and energy conversion systems. These studies include detailed structural, spectroscopic analysis, and exploration of noncovalent interactions. The research suggests potential for creating new anti-TB drugs and applications in photovoltaic systems for energy conversion due to good light harvesting efficiency (Al-Otaibi et al., 2020).

Green Chemistry and Efficient Synthesis

A green and efficient synthesis method has been developed for novel compounds using a multi-component domino reaction that is environmentally benign. This method emphasizes operational simplicity, high yields, and the absence of hazardous reagents or solvents, showcasing the potential of this compound derivatives in pharmacologically significant heterocycles production (Mohebat et al., 2017).

Anti-inflammatory and Antioxidant Agents

New analogs derived from 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole, related to this compound, have shown potent anti-inflammatory and antioxidant activities. These compounds exhibit significant in vitro and in vivo activities, highlighting their therapeutic potential (Shankar et al., 2017).

Metal-Organic Frameworks (MOFs) for Catalysis and Adsorption

Porous organic polymer-derived nanopalladium catalysts and metal–organic frameworks incorporating pyrazolate-bridged systems show exceptional promise for chemoselective synthesis and adsorption applications. These materials have been applied in anticancer activity studies and demonstrate remarkable thermal and chemical stability, making them suitable for catalytic processes and CO2 capture (Wang et al., 2019) (Colombo et al., 2011).

Anticancer and DNA Interaction Studies

Complexes of palladium(II) and platinum(II) with ligands derived from pyrazin-2-yl)benzoic acid analogs have been explored for their potential in treating cancer. These complexes show promising cytotoxicity against cancer cell lines, emphasizing the role of such compounds in the development of new anticancer drugs (McKay et al., 2016).

Biochemical Analysis

Biochemical Properties

3-(Pyrazin-2-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of various organic molecules. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been used in the synthesis of coordination polymers, where it interacts with metal ions such as copper, zinc, lead, and nickel . These interactions often involve coordination bonds between the metal ions and the nitrogen atoms in the pyrazine ring, as well as the carboxyl group of the benzoic acid moiety. These interactions can lead to the formation of complex three-dimensional structures with unique properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the development of luminescent sensors for detecting metal ions such as copper, cobalt, and iron . These sensors can influence cellular processes by altering the availability of these essential metal ions, thereby affecting cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form coordination complexes with metal ions, which can then interact with various enzymes and proteins . These interactions can lead to the inhibition or activation of specific enzymes, thereby influencing biochemical pathways and cellular processes. Additionally, the binding of this compound to metal ions can affect the expression of genes involved in metal ion homeostasis and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits high thermal stability and can maintain its luminescent properties in various solvents . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in the context of metal ion sensing and regulation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . At high doses, this compound can exhibit toxic or adverse effects, such as disrupting metal ion homeostasis and causing oxidative stress. These effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For instance, it has been shown to inhibit pim kinases, which play a key role in the regulation of signaling pathways, including proliferation, migration, and metabolism . By inhibiting these kinases, this compound can affect metabolic flux and metabolite levels, thereby influencing cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its effects . The localization and accumulation of this compound can be influenced by factors such as its chemical properties, the presence of specific transporters, and the cellular environment.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it can influence mitochondrial function and metabolism. The specific localization of this compound can determine its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

3-pyrazin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEYELBTYMODMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624691
Record name 3-(Pyrazin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856905-13-0
Record name 3-(Pyrazin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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